molecular formula C14H27NO3Si B129356 4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)- CAS No. 153172-33-9

4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-

Cat. No. B129356
CAS RN: 153172-33-9
M. Wt: 285.45 g/mol
InChI Key: CJMAHNQXMYIPQQ-GRYCIOLGSA-N
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Description

NF 546: is a synthetic organic compound known for its role as a selective agonist of the P2Y11 receptor. The chemical name of NF 546 is 4,4’- (Carbonyl bis (imino-3,1-phenylene-carbonylimino-3,1- (4-methyl-phenylene)carbonylimino))- bis (1,3-xylene-alpha,alpha’-diphosphonic acid tetrasodium salt). This compound has a molecular weight of 1180.74 and is primarily used in scientific research to study the P2Y11 receptor and its associated pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NF 546 involves multiple steps, including the formation of the core structure and the addition of various functional groups. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of NF 546 is carried out in specialized facilities equipped with the necessary infrastructure to handle complex organic synthesis. The process involves scaling up the laboratory synthesis methods to produce larger quantities of the compound while maintaining strict quality control standards. The production process includes purification steps such as crystallization and chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: NF 546 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, reduced compounds .

Scientific Research Applications

NF 546 is widely used in scientific research due to its selective agonist activity on the P2Y11 receptor. Some of its applications include:

Mechanism of Action

NF 546 exerts its effects by selectively binding to and activating the P2Y11 receptor. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets and pathways involved include the activation of G-proteins, which subsequently activate downstream effectors such as adenylate cyclase and phospholipase C. This results in the production of secondary messengers like cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3), which mediate the cellular responses .

Comparison with Similar Compounds

NF 546 is unique in its high selectivity for the P2Y11 receptor compared to other similar compounds. Some similar compounds include:

NF 546 stands out due to its specific selectivity for the P2Y11 receptor, making it a valuable tool in research focused on this particular receptor .

properties

CAS RN

153172-33-9

Molecular Formula

C14H27NO3Si

Molecular Weight

285.45 g/mol

IUPAC Name

[(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H27NO3Si/c1-13(2,3)19(6,7)16-9-10-12-11(8-15-10)17-14(4,5)18-12/h8,10-12H,9H2,1-7H3/t10-,11+,12-/m1/s1

InChI Key

CJMAHNQXMYIPQQ-GRYCIOLGSA-N

Isomeric SMILES

CC1(O[C@H]2C=N[C@@H]([C@H]2O1)CO[Si](C)(C)C(C)(C)C)C

SMILES

CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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